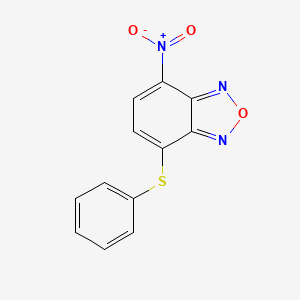

Benzofurazan, 4-nitro-7-(phenylthio)-

Description

Overview of Benzofurazan (B1196253) Scaffolds in Modern Chemical Science

Benzofurazan, also known as 2,1,3-benzoxadiazole, and its structural isomer benzofuroxan (B160326) (2,1,3-benzoxadiazole-1-oxide), represent a class of heterocyclic compounds that have become foundational scaffolds in contemporary chemical and biological sciences. mdpi.comresearchgate.net The benzofuran (B130515) scaffold, a related core structure, is a key structural unit in a multitude of biologically active natural products and synthetic materials. mdpi.comnih.gov These core structures are prized for their unique electronic properties, flat molecular architecture, and the ability to be readily substituted, allowing for the fine-tuning of their chemical and physical characteristics. frontiersin.org

Derivatives of these scaffolds exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govnih.govrsc.org This wide range of biological activities has cemented the role of benzofurazan and related structures as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org Consequently, they are extensively used as building blocks for the design and development of novel therapeutic agents and are core components of many clinically approved drugs. nih.govrsc.orgijbpas.com Beyond medicine, their distinct photophysical properties, particularly their fluorescence, make them invaluable in the development of fluorescent probes and labeling reagents for detecting and quantifying biologically important molecules. frontiersin.orgrsc.orgnih.gov

Significance of Substituted Benzofurazan Derivatives in Research

The true utility of the benzofurazan scaffold is unlocked through the strategic placement of various substituents onto its core ring system. The addition of functional groups significantly modifies the electronic nature, reactivity, and biological interactions of the parent molecule. researchgate.netnih.gov Researchers synthesize substituted derivatives to create compounds with tailored properties for specific applications, ranging from targeted drug action to sensitive molecular detection. researchgate.netmdpi.com

A key area of research involves the use of benzofurazan derivatives as fluorogenic reagents. nih.gov Compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are classic examples. chemicalbook.comresearchgate.net These reagents are themselves non-fluorescent or weakly fluorescent but react with specific functional groups like amines and thiols to form highly fluorescent products. chemicalbook.comthermofisher.com This "turn-on" fluorescence is the basis for their widespread use in chromatography and bio-imaging to label and quantify amino acids, peptides, and proteins. chemicalbook.comresearchgate.net The type and position of substituents are critical; electron-donating groups, such as an amino group at the 4-position, tend to increase fluorescence intensity, while electron-withdrawing groups, like a nitro group at the 7-position, enhance photostability.

In medicinal chemistry, substitution is used to modulate the biological activity and target specificity of the compounds. For instance, different substituents on the benzofuran core can lead to potent and selective inhibitors of enzymes crucial for disease progression, such as protein kinases or DNA gyrase in bacteria. nih.govnih.gov The introduction of specific side chains can enhance binding affinity to target proteins, improve cell permeability, or alter the compound's metabolic stability. nih.govresearchgate.net

Structural Context of 4-Nitro-7-(phenylthio)benzofurazan within the Benzofurazan Class

4-Nitro-7-(phenylthio)benzofurazan, also known by the synonym 7-nitro-4-phenylsulfanyl-2,1,3-benzoxadiazole and the abbreviation NBF-SPh, is a prominent member of the substituted benzofurazan family. nih.govnih.gov Its structure is defined by the core benzofurazan (2,1,3-benzoxadiazole) ring, which is functionalized with two key substituents at opposing ends of the benzene (B151609) ring portion: a nitro group (-NO₂) at position 4 and a phenylthio group (-SPh) at position 7.

This specific substitution pattern creates a molecule with strong "push-pull" electronic characteristics.

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring electron-deficient and highly electrophilic. This enhanced electrophilicity is a key determinant of its reactivity.

The Phenylthio Group (-SPh): The sulfur atom acts as an electron-donating group through resonance, pushing electron density into the ring. This "push" effect, combined with the "pull" of the nitro group, creates significant intramolecular charge transfer, which is fundamental to the molecule's photophysical and electrochemical properties.

This electronic arrangement makes NBF-SPh a highly reactive electrophile, particularly susceptible to nucleophilic attack. It is structurally related to the widely used thiol-reactive probes NBD-Cl and NBD-F, where a halogen atom serves as a leaving group. In NBF-SPh, the phenylthio group itself can be displaced by stronger nucleophiles, a characteristic central to some of its biological interactions.

Scope of Academic Research on 4-Nitro-7-(phenylthio)benzofurazan

Academic research on 4-Nitro-7-(phenylthio)benzofurazan (NBF-SPh) has primarily focused on its potent biological activity and the underlying chemical mechanisms. A significant body of work has investigated its properties as an anticancer agent. nih.govresearchgate.net Studies have demonstrated that NBF-SPh is a highly potent generator of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, through a process of redox-cycling. nih.govresearchgate.net This ability to induce oxidative stress is believed to be a major contributor to its cytotoxicity in tumor cells. nih.gov

The compound's electrochemical properties have been studied to understand this redox-cycling behavior. nih.gov Research indicates that partial reduction of the molecule enhances its electrophilicity, leading to reactions with cellular components and contributing to its toxicity. nih.gov Mass spectrometry studies have shown that under electrochemical reduction, the benzofurazan ring can open, and the nitro group is reduced to an amine. nih.gov

Furthermore, its reactivity with biological nucleophiles, particularly thiols like glutathione, is a key area of investigation. nih.gov While initially explored for its potential to perturb protein-protein interactions, the focus has shifted to its role in inducing oxidative and electrophilic stress. nih.govresearchgate.net Its fluorescence properties, although less pronounced than its amine-adduct counterparts, are also relevant, particularly in tracking its interactions and localization within biological systems. nih.gov The synthesis of NBF-SPh and its analogs is typically achieved through established procedures involving the reaction of the corresponding 4-chloro-benzofurazan with a suitable thiol. nih.gov

Compound Data

Physicochemical Properties of 4-Nitro-7-(phenylthio)benzofurazan

A summary of key identifiers and computed properties for the title compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-nitro-4-phenylsulfanyl-2,1,3-benzoxadiazole | nih.gov |

| CAS Number | 16322-23-9 | nih.gov |

| Molecular Formula | C₁₂H₇N₃O₃S | nih.gov |

| Molecular Weight | 273.27 g/mol | nih.gov |

| Monoisotopic Mass | 273.02081227 Da | nih.gov |

Fluorescence Spectroscopy Data of a Related NBD Adduct

Illustrative fluorescence data for a product formed from the reaction of a benzofurazan derivative with a thiol, showing typical excitation and emission wavelengths.

| Parameter | Wavelength (nm) | Context |

|---|---|---|

| Excitation (λex) | 532 | Fluorescence quantification of an n-butanol extracted NBD-adduct. nih.gov |

| Emission (λem) | 550 | Fluorescence quantification of an n-butanol extracted NBD-adduct. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16322-23-9 |

|---|---|

Molecular Formula |

C12H7N3O3S |

Molecular Weight |

273.27 g/mol |

IUPAC Name |

7-nitro-4-phenylsulfanyl-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-6-7-10(12-11(9)13-18-14-12)19-8-4-2-1-3-5-8/h1-7H |

InChI Key |

OSZUOJOLBOOODG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Other CAS No. |

16322-23-9 |

Synonyms |

7-nitro-4-(phenylthio)benzofurazan NBF-SPh |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 7 Phenylthio Benzofurazan and Analogues

Precursor Synthesis and Reactivity of 4-Halo-7-nitrobenzofurazans (e.g., 4-Chloro-7-nitrobenzofurazan)

The cornerstone of synthesizing 4-nitro-7-(phenylthio)benzofurazan and its analogs is the availability of highly reactive 4-halo-7-nitrobenzofurazan precursors. Among these, 4-chloro-7-nitrobenzofurazan (B127121), commonly known as NBD-Cl, is the most widely employed starting material. nbinno.comyoutube.com The benzofurazan (B1196253) ring system itself is also referred to as 2,1,3-benzoxadiazole. arkat-usa.org

The synthesis of NBD-Cl typically involves a multi-step sequence starting from more basic chemical building blocks. A common route begins with the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. chemicalbook.com This reaction primarily yields 3,4-dichloronitrobenzene. Subsequent reaction of 3,4-dichloronitrobenzene can lead to the formation of the benzofurazan ring system, followed by further functionalization to yield 4-chloro-7-nitrobenzofurazan.

The reactivity of 4-halo-7-nitrobenzofurazans is dominated by the electron-withdrawing nature of the nitro group and the fused furazan (B8792606) ring. This electronic deficiency renders the aromatic ring highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the halogen substituent. The halogen, typically chlorine or fluorine, serves as a good leaving group, facilitating the nucleophilic aromatic substitution (SNAr) reaction. arkat-usa.org NBD-Cl is a non-fluorescent compound that, upon reaction with nucleophiles like amines or thiols, forms highly fluorescent derivatives, making it a valuable reagent in analytical chemistry. nbinno.comchemicalbook.com

The general reactivity of NBD-Cl with nucleophiles is well-documented. It readily reacts with primary and secondary amines, amino acids, and thiols. arkat-usa.orgchemicalbook.com The reaction with thiols, which is central to the synthesis of the target compound, can sometimes be complex. Studies have shown that under certain conditions, particularly at pH values above 5, the reaction of NBD-Cl with thiol compounds can lead to the formation of multiple products in addition to the expected 4-thio derivative. researchgate.net These can include a reversible Meisenheimer-type complex and other secondary products arising from the reaction of the initial product with excess thiol. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Thiol Incorporation

The introduction of the phenylthio group onto the 4-position of the 7-nitrobenzofurazan core is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a sulfur-based nucleophile, typically a thiolate anion, on the electron-deficient aromatic ring, leading to the displacement of the halide leaving group.

The general mechanism for the SNAr reaction of NBD-Cl with a nucleophile, such as a thiol, proceeds through a two-step addition-elimination pathway. The initial attack of the nucleophile results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate then collapses with the expulsion of the chloride ion to yield the final substitution product.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

The efficiency of the SNAr reaction for the synthesis of 4-nitro-7-(phenylthio)benzofurazan is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction duration.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cationic species present in the reaction mixture without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Commonly used solvents for the reaction of NBD-Cl with nucleophiles include methanol, ethanol, and acetonitrile (B52724). arkat-usa.org The reaction of NBD-Cl with amines has been successfully carried out in these solvents, often with heating. arkat-usa.org

Temperature: The reaction temperature is another critical factor. While some SNAr reactions with highly reactive nucleophiles can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. For instance, the reaction of NBD-Cl with various primary amines is often conducted under heating. arkat-usa.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of side products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC).

The following table summarizes typical reaction conditions for the SNAr reaction of NBD-Cl with various nucleophiles, providing insights into the optimization of these parameters.

| Nucleophile | Solvent | Temperature | Base (if any) | Reference |

|---|---|---|---|---|

| Primary Amines | Methanol, Ethanol, or Acetonitrile | Heating | Sodium Hydrogen Carbonate | arkat-usa.org |

| Cysteine-containing peptides | DMF | Room Temperature | Activated Molecular Sieves | arkat-usa.org |

Catalysis in Benzofurazan Thiolation Reactions

To enhance the rate and selectivity of the thiolation reaction, catalytic methods can be employed. While traditional SNAr reactions are often carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion, other catalytic systems have also been developed.

A notable example is the use of activated molecular sieves to catalyze the nucleophilic substitution of thiols on benzofurazan halides. This method offers the advantage of proceeding under very mild conditions, at room temperature and without the need for an added base. arkat-usa.org The molecular sieves are believed to activate the thiol for the nucleophilic attack. This catalytic approach has been successfully applied to the S-alkylation of cysteine-containing peptides with NBD-Cl, demonstrating its potential for the synthesis of benzofurazan-thiol conjugates. arkat-usa.org

Multi-step Synthetic Sequences to Achieve the Target Structure

Nitration of a suitable benzene (B151609) derivative: A common starting point in the synthesis of polysubstituted benzenes is the nitration of a simpler precursor. libretexts.org For the synthesis of the benzofurazan core, one could envision starting with a substituted benzene and introducing the necessary functional groups in a strategic order.

Formation of the benzofurazan ring system: This critical step involves the construction of the fused 2,1,3-benzoxadiazole ring. This is often achieved through cyclization reactions of appropriately substituted ortho-diamino, ortho-amino-hydroxy, or ortho-dihalo aromatic compounds. For instance, 4-chloro-7-nitrobenzofurazan can be synthesized from 2,6-dichloroaniline via the formation of a dichloro-nitrosobenzene intermediate, followed by cyclization and nitration steps. researchgate.net

Nucleophilic Aromatic Substitution: As detailed in the previous section, the final step involves the displacement of the chloro group in 4-chloro-7-nitrobenzofurazan with thiophenol to yield the target compound, 4-nitro-7-(phenylthio)benzofurazan.

The order of these steps is crucial to ensure the correct regiochemistry of the final product. The directing effects of the substituents on the aromatic ring must be carefully considered at each stage of the synthesis.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and side products. For benzofurazan derivatives, chromatographic techniques are commonly employed for this purpose.

Column Chromatography

Column chromatography is a widely used method for the purification of organic compounds. nih.gov In the context of 4-nitro-7-(phenylthio)benzofurazan and related analogs, silica (B1680970) gel is a common stationary phase. rsc.orgresearchgate.net The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the polarity being gradually increased to elute compounds with different polarities. For example, mixtures of n-hexane and ethyl acetate are frequently used for the purification of similar aromatic compounds. beilstein-journals.org The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both the analysis and purification of benzofurazan derivatives. nbinno.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is often employed for the separation of these compounds. arkat-usa.org

Recrystallization and Filtration

Detailed experimental procedures outlining specific solvents and conditions for the recrystallization and filtration of 4-nitro-7-(phenylthio)benzofurazan are not extensively detailed in readily available scientific literature. Synthesis of the compound is often cited as following established procedures without elaboration on the specific purification steps. nih.gov For experimental work, the compound is frequently dissolved in solvents like dimethyl sulfoxide (DMSO) to prepare stock solutions for use in biological or chemical assays. nih.gov

Synthetic Routes to 4-Nitro-7-(phenylthio)benzofurazan 1-Oxide Derivatives

The synthesis of 4-nitro-7-(phenylthio)benzofurazan 1-oxide, also known as 4-nitro-7-(phenylthio)benzofuroxan, is achieved through the chemical modification of benzofuroxan (B160326) precursors. The foundational methodologies for preparing various substituted benzofurazans and their N-oxides (benzofuroxans) were established in seminal works from the late 1960s. acs.org

The primary synthetic strategy for introducing the phenylthio group onto the 4-nitrobenzofuroxan scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction involves the displacement of a leaving group, typically a halogen, from the aromatic ring by a nucleophile.

In this specific synthesis, the precursor is a 7-halo-4-nitrobenzofuroxan, such as 7-chloro-4-nitrobenzofuroxan. This electrophilic substrate is reacted with a sulfur-based nucleophile, typically thiophenol or its conjugate base, sodium thiophenolate. The reaction proceeds as the nucleophilic sulfur atom attacks the electron-deficient carbon atom bearing the chloro group, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion to yield the final product. This approach is analogous to other SNAr reactions on the benzofuroxan ring system, such as the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles to form new C-N bonds. nih.gov

The general reaction is summarized in the table below.

Table 1: Generalized Synthetic Route for 4-Nitro-7-(phenylthio)benzofurazan 1-Oxide

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Typical Solvent | General Conditions | Product |

|---|

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Nitro-7-(phenylthio)benzofurazan |

| Dimethyl sulfoxide (DMSO) |

| 4-Nitro-7-(phenylthio)benzofurazan 1-oxide |

| 4-Nitro-7-(phenylthio)benzofuroxan |

| 7-Chloro-4-nitrobenzofuroxan |

| Thiophenol |

| Sodium thiophenolate |

| 7-Chloro-4,6-dinitrobenzofuroxan |

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 7 Phenylthio Benzofurazan

Electronic Structure and Substituent Effects on Reactivity

The electronic characteristics of NBF-SPh are central to its reactivity. The distribution of electrons across the molecule is heavily influenced by the opposing effects of the nitro and phenylthio groups, which ultimately governs its interactions and chemical transformations.

The 7-nitro group is a powerful electron-withdrawing moiety that significantly impacts the electronic landscape of the benzofurazan (B1196253) ring system. nih.govquora.com This strong inductive and resonance effect decreases the electron density of the aromatic rings, rendering the molecule more electrophilic. quora.com Computational studies have quantified this effect, revealing a high electron affinity for NBF-SPh (95.6 kcal/mol). nih.gov When the molecule accepts an electron, the added charge is localized primarily on the 7-nitro substituent. nih.gov

The toxicity of benzofurazan derivatives often correlates with the presence and strength of electron-withdrawing groups. nih.gov In the case of NBF-SPh, its acute toxicity has been shown to be dependent on the 7-nitro group. nih.gov This group's ability to be reduced is a key step in initiating the molecule's redox activity. nih.govresearchgate.net

Redox Chemistry and Electrochemical Behavior

NBF-SPh exhibits complex redox chemistry, readily participating in electron transfer reactions. nih.gov Its electrochemical properties have been investigated through techniques such as cyclic voltammetry and bulk electrolysis, revealing detailed mechanisms of reduction and subsequent reactions. nih.gov

The electrochemical reduction of NBF-SPh begins with the nitro group. nih.gov Similar to other nitroaromatic compounds, the 7-nitro group is the initial site of electron acceptance. nih.gov This process is a critical initiating step for the compound's broader redox activity. researchgate.net Bulk electrolysis experiments have demonstrated that under reducing conditions, the nitro group is ultimately reduced to an amine functionality. nih.gov This transformation involves the transfer of multiple electrons and protons. nih.gov

A key feature of NBF-SPh's reactivity is its ability to engage in toxic redox cycling. nih.govnih.gov After the initial reduction, the resulting radical anion can transfer its electron to molecular oxygen, regenerating the parent NBF-SPh molecule and producing a superoxide (B77818) radical. nih.govresearchgate.net This process can repeat, establishing a catalytic cycle that rapidly generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide. nih.govresearchgate.netnih.gov

Prolonged electrochemical reduction of NBF-SPh leads to significant structural changes beyond the simple reduction of the nitro group. nih.gov Analysis of the products formed during bulk electrolysis experiments provides insight into the ultimate fate of the molecule.

Mass spectrometry of the reaction mixture after controlled-potential electrolysis revealed that NBF-SPh is converted into a new primary product. nih.gov This product was identified as 4-(phenylthio)benzene-1,2,3-triamine. nih.gov The formation of this triamine indicates two major transformations: the complete reduction of the 7-nitro group to an amine and the reductive cleavage and opening of the furazan (B8792606) ring. nih.gov

Table 1: Mass Spectrometry Data from Electrochemical Reduction of NBF-SPh This table presents the monoisotopic masses of NBF-SPh before and after electrochemical reduction, identifying the final product.

| Time Point | Observed m/z | Compound Identity | Inferred Chemical Transformation | Source |

|---|---|---|---|---|

| 0 min | 274.028 | Benzofurazan, 4-nitro-7-(phenylthio)- (NBF-SPh) | Starting material | nih.gov |

| 20 min | 232.090 | 4-(phenylthio)benzene-1,2,3-triamine | Reduction of nitro group to amine and opening of the furazan ring | nih.gov |

Spectroscopic and Structural Elucidation of 4 Nitro 7 Phenylthio Benzofurazan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-nitro-7-(phenylthio)benzofurazan, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the benzofurazan (B1196253) core and the phenylthio group. The chemical shifts (δ) of the two protons on the benzofurazan ring would be influenced by the strong electron-withdrawing effects of the nitro group and the furazan (B8792606) ring, likely shifting them downfield. The protons of the phenyl group would exhibit characteristic splitting patterns (doublets, triplets) typical of a monosubstituted benzene (B151609) ring.

Carbon-¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 4-nitro-7-(phenylthio)benzofurazan would produce a distinct signal. The spectrum would reveal signals for the carbons in the benzofurazan bicyclic system and the six carbons of the phenyl ring. The carbons directly attached to the nitro group (C4) and the sulfur atom (C7), as well as the bridgehead carbons of the benzofurazan system, would have characteristic chemical shifts influenced by their electronic environment.

As with ¹H NMR, specific experimental ¹³C NMR chemical shift data for 4-nitro-7-(phenylthio)benzofurazan have not been detailed in the available literature. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY would establish the coupling relationships between adjacent protons, for instance, within the phenyl ring.

HMQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, confirming the connection between the phenylthio group and the benzofurazan core, and the relative positions of the substituents.

Specific 2D NMR experimental data for 4-nitro-7-(phenylthio)benzofurazan is not available in the reviewed public-domain literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for 4-nitro-7-(phenylthio)benzofurazan is C₁₂H₇N₃O₃S, corresponding to a molecular weight of 273.27 g/mol . nih.gov

In mass spectrometry analysis, 4-nitro-7-(phenylthio)benzofurazan (NBF-SPh) displays a monoisotopic peak for the molecular ion [M]⁺ at an m/z of 274.028. nih.gov Upon electrochemical reduction and subsequent analysis, a significant fragment is observed at m/z 232.090. nih.gov This fragment corresponds to 4-(phenylthio)benzene-1,2,3-triamine, indicating a fragmentation pathway that involves the opening of the benzofurazan ring and the reduction of the nitro group to an amine. nih.gov The presence of numerous other isotopic peaks suggests that several reaction products can form, making the resolution of intermediate species complex. nih.gov

Table 1: Mass Spectrometry Data for 4-Nitro-7-(phenylthio)benzofurazan

| Ion | m/z (Monoisotopic) | Interpretation | Source |

|---|---|---|---|

| [M]⁺ | 274.028 | Molecular Ion | nih.gov |

| [M-NO₂-O+3H₂]⁺ | 232.090 | 4-(phenylthio)benzene-1,2,3-triamine | nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Nitrobenzofurazan derivatives are known to be highly colored compounds. mdpi.com Their UV-Vis spectra typically display two main absorption bands. One band, attributed to the nitro group, is generally found at lower wavelengths, while a second, strong band at higher wavelengths is characteristic of the benzofurazan moiety and associated intramolecular charge-transfer (ICT) transitions. mdpi.com For various NBD derivatives, these bands fall in the ranges of 312–390 nm and 430–480 nm, respectively. mdpi.com For example, a related compound, 4-nitro-7-piperazino-2,1,3-benzoxadiazole, exhibits an absorption maximum at approximately 480 nm. nih.gov A similar ICT band would be expected for 4-nitro-7-(phenylthio)benzofurazan, though specific experimental λₘₐₓ values are not detailed in the reviewed literature.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides insights into the electronic excited states of molecules by measuring the light emitted after absorption. While many derivatives of 4-amino-7-nitrobenzofurazan (B187976) are known for their intense fluorescence, the photophysical properties of 4-nitro-7-(phenylthio)benzofurazan are more complex. mdpi.com For instance, the urea (B33335) derivatives of 4-nitro-7-piperazino-2,1,3-benzoxadiazole are fluorescent, with emission maxima around 535 nm upon excitation near 470 nm. nih.gov

However, studies on 4-nitro-7-(phenylthio)benzofurazan (NBF-SPh) have highlighted its role as a potent generator of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. nih.govresearchgate.net This indicates that the molecule participates in efficient toxic redox-cycling in the presence of molecular oxygen. nih.gov This high reactivity suggests that the energy from its excited state may be dissipated through chemical pathways (redox cycling) rather than being primarily released as fluorescence, which could imply it is a weak fluorophore. The reduction of the nitro group is a key step in this process, leading to the generation of reactive intermediates. researchgate.net

Excitation and Emission Maxima (λex, λem)

The photophysical properties of benzofurazan (NBD) derivatives are of significant interest due to their common use as fluorescent probes in biochemical research. arkat-usa.org Generally, the fluorescence characteristics are dictated by the substituents at the 4- and 7-positions. researchgate.net The excitation and emission processes are typically ascribed to the electronic transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For NBD derivatives, the NBD fluorophore is highly sensitive to its environment. pubcompare.ai While specific excitation and emission maxima for 4-nitro-7-(phenylthio)benzofurazan are not prominently documented in the reviewed literature, data from related NBD compounds offer valuable context. For instance, many NBD derivatives exhibit strong fluorescence. arkat-usa.org A related amino-nitro-benzofurazan derivative used as a nitric oxide donor is activated by light at an excitation wavelength (λex) of 427 nm, yielding a highly fluorescent green product. researchgate.net Another analogue, NBD-sphingosine, shows an emission maximum (λem) at 539 nm when excited at 474 nm. pubcompare.ai The sulfur-substituted thioether (NBD-SR) class, to which 4-nitro-7-(phenylthio)benzofurazan belongs, is noted to contain a poor electron-donating group, resulting in generally weak fluorescence. nih.gov

Table 1: Spectroscopic Properties of a Related NBD Derivative (NBD-Sphingosine)

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 474 |

| Emission Maximum (λem) | 539 |

Data is for NBD-Sphingosine and serves as an example for the NBD class. pubcompare.ai

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time a molecule remains in its excited state, are critical parameters for fluorescent probes. researchgate.nethoriba.com For 4,7-disubstituted benzofurazan compounds, the fluorescence quantum yield has been shown to correlate with the energy gap between the first excited singlet state (S1) and the second triplet state (T2). researchgate.net

Solvent Effects on Photophysical Behavior (Solvatochromism)

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a prominent feature of NBD derivatives. epa.govrsc.org This sensitivity arises from changes in the electronic ground and excited states due to interactions with solvent molecules, making these compounds effective environmental probes. pubcompare.ai The NBD fluorophore is known to be highly sensitive to its surroundings, and this property has been used to monitor various biological and biophysical processes. pubcompare.ai

For example, the emission peak of tryptophan, an intrinsic fluorophore, is solvatochromic, shifting from approximately 300 to 350 nm depending on the polarity of its local environment. wikipedia.org In a study of 4-hydroxy-7-nitrobenzofurazan, protic solvents had a drastic effect on its UV-VIS spectrum due to hydrogen bonding with the phenolate (B1203915) anion. epa.gov The fluorescence lifetime of 4-benzylamino-7-nitrobenzofurazan also shows a clear dependence on solvent composition. nih.gov While specific solvatochromic data for 4-nitro-7-(phenylthio)benzofurazan is scarce, its structural similarity to other NBD compounds suggests it would exhibit significant solvent-dependent shifts in its absorption and emission spectra. This is characteristic of push-pull molecules where intramolecular charge transfer (ICT) is influenced by the solvent's polarity. nih.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. Although a complete, published IR or Raman spectrum for 4-nitro-7-(phenylthio)benzofurazan was not found, the expected vibrational modes can be inferred from data on analogous compounds.

The key functional groups in this molecule are the nitro group (NO₂), the phenylthio group (S-C₆H₅), and the benzofurazan ring system.

Nitro Group (NO₂) Vibrations : The nitro group has characteristic symmetric and asymmetric stretching vibrations. In similar aromatic nitro compounds, these are strong bands in the IR spectrum. For example, in 4-nitrophenyl-4'-nitrobenzoate, the symmetric and asymmetric stretching vibrations of the nitro groups absorb at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Benzofurazan and Aromatic Ring Vibrations : The C=C, C-N, and C-H vibrations of the benzofurazan and phenyl rings would appear in the typical fingerprint region of the spectrum (below 1600 cm⁻¹).

C-S and C-N Vibrations : The C-S stretching vibration from the phenylthio group and the C-N vibrations within the benzofurazan ring are also expected. In a related molecule, a band characteristic of CH in-plane bending coupled with a C-N stretch was observed around 1080 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Phenyl Ring | C=C Stretches | 1400 - 1600 |

| Phenyl Ring | C-H Bending | 1000 - 1300 |

| Phenylthio (C-S) | C-S Stretch | 600 - 800 |

Frequencies are approximate and based on data from analogous aromatic nitro compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

Despite searches of the chemical literature and crystallographic databases, a published crystal structure for 4-nitro-7-(phenylthio)benzofurazan was not found. Therefore, a detailed discussion of its specific solid-state molecular geometry and crystal packing is not possible at this time.

Without an experimental crystal structure for 4-nitro-7-(phenylthio)benzofurazan, a discussion of specific challenges such as crystallographic disorder is purely speculative. Disorder is a common issue in crystallography where a molecule or a portion of it occupies multiple positions or orientations within the crystal lattice. This can complicate structure solution and refinement. For flexible molecules, such as those with phenyl rings that can rotate, disorder is a potential challenge that would need to be addressed during crystallographic analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is highly relevant to the chemistry of 4-nitro-7-(phenylthio)benzofurazan (NBF-SPh).

Research has shown that NBF-SPh is a potent agent for generating reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net This activity occurs through a toxic redox-cycling mechanism. nih.govresearchgate.net Electrochemical and computational analyses indicate that the partial reduction of NBF-SPh, likely involving the nitro group, initiates this cycle. nih.govnih.gov The formation of a radical anion intermediate of NBF-SPh is a key step in transferring an electron to molecular oxygen to form superoxide.

While the direct EPR spectrum of the NBF-SPh radical intermediate has not been explicitly published, the biochemical evidence for its role in redox-cycling makes EPR an indispensable tool for studying its mechanism of action. nih.gov In studies involving the electrochemical reduction of NBF-SPh, mass spectrometry revealed several reaction products, which prevented the resolution of intermediate NBF species, highlighting the complexity of the radical chemistry involved. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

The high-resolution spectra of the C 1s, N 1s, O 1s, and S 2p regions would provide detailed information about the chemical environment of these atoms.

Expected N 1s Spectrum:

The N 1s spectrum is anticipated to be the most informative for characterizing the distinct nitrogen environments within the molecule. It is expected to show at least two resolved peaks corresponding to the nitrogen atoms in the nitro group and the benzofurazan ring.

Nitro Group (-NO₂): The nitrogen atom in the nitro group is in a high oxidation state and is expected to have a binding energy in the range of 406.4 eV to 406.8 eV. researchgate.net This high binding energy is a characteristic feature of nitro functionalities in organic compounds.

Benzofurazan Ring Nitrogens: The two nitrogen atoms within the 2,1,3-benzoxadiazole (benzofurazan) ring are in different chemical environments compared to the nitro group. Their binding energies are expected to be lower. For instance, in related heterocyclic systems, pyridinic nitrogen typically appears around 398.3 eV and pyrrolic or graphitic nitrogen can be found at higher binding energies up to 401.3 eV. wm.edu The N-oxide nitrogen in the furazan ring would also contribute to this region.

Expected S 2p Spectrum:

The S 2p spectrum would provide information about the sulfur atom of the phenylthio group.

Phenylthio Group (-S-Ph): The sulfur in a thioether or sulfidic linkage typically exhibits a binding energy for the S 2p3/2 peak around 163.3 eV to 164.1 eV. capes.gov.br For thiols bound to surfaces, this value is around 164.0 eV. thermofisher.com The S 2p peak will be a doublet consisting of the S 2p3/2 and S 2p1/2 components due to spin-orbit coupling.

Expected C 1s and O 1s Spectra:

The C 1s spectrum would be complex, consisting of multiple overlapping peaks from the aromatic carbons of the phenyl and benzofurazan rings. Deconvolution of the C 1s peak would be necessary to distinguish between C-C, C-H, C-N, C-O, and C-S bonds. Similarly, the O 1s spectrum would show contributions from the nitro group oxygens and the oxygen atom in the benzofurazan ring.

The following tables summarize the anticipated binding energy ranges for the different elements in 4-nitro-7-(phenylthio)benzofurazan based on literature values for similar functional groups.

| Functional Group | Expected Binding Energy (eV) | Reference |

|---|---|---|

| Nitro Group (-NO₂) | 406.4 - 406.8 | researchgate.net |

| Benzofurazan Ring Nitrogens | 398.3 - 401.3 | wm.edu |

| Functional Group | Expected Binding Energy (S 2p3/2) (eV) | Reference |

|---|---|---|

| Phenylthio Group (-S-Ph) | 163.3 - 164.1 | capes.gov.br |

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been employed to study Benzofurazan (B1196253), 4-nitro-7-(phenylthio)- and related compounds to elucidate their geometric and electronic properties.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For Benzofurazan, 4-nitro-7-(phenylthio)-, also referred to as NBF-SPh, geometry optimizations have been carried out using Becke's three-parameter hybrid DFT method (B3LYP) combined with the 6-311+G(2d,2p) basis set. nih.gov To simulate the cellular environment, bulk solvation effects have been modeled using the conductor-like screening model (COSMO) within the polarizable continuum model (PCM) framework. nih.gov

These calculations provide the foundational data for understanding the molecule's stability and the spatial arrangement of its atoms. The electronic structure analysis reveals charge distribution across the molecule, which is critical for understanding its reactivity. For instance, computational analyses have shown that upon partial reduction, the electrophilicity of NBF-SPh is enhanced, which likely contributes to its biological activity. nih.govresearchgate.net

Table 1: DFT Calculation Parameters for Benzofurazan, 4-nitro-7-(phenylthio)-

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311+G(2d,2p) |

| Solvation Model | C-PCM (Conductor-like Polarizable Continuum Model) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comlibretexts.org

In the context of Benzofurazan, 4-nitro-7-(phenylthio)-, the LUMO is particularly important. Computational studies on NBF-SPh and related nitroaromatic derivatives show that an added electron, which would enter the LUMO, localizes on the 7-nitro substituent. nih.gov This indicates that the nitro group is the primary site for electron acceptance, a crucial step in the redox cycling mechanism attributed to this compound. nih.gov The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher chemical reactivity. For related 4-X-7-nitrobenzofurazan compounds, LUMO energy levels have been estimated to be in the range of -3.49 eV to -3.60 eV. researchgate.net

Table 2: Calculated Electron Affinities for Benzofurazan Derivatives

| Compound | Electron Affinity (kcal/mol) | Location of Added Electron |

|---|---|---|

| Benzofurazan, 4-nitro-7-(phenylthio)- (NBF-SPh) | 95.6 | 7-nitro substituent |

| Other NBF Derivatives | 92.2 - 97.9 | 7-nitro substituent |

| SBF-SPh (Sulfur analogue) | 77.9 | Furazan (B8792606) ring |

Data sourced from computational investigations. nih.gov

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties like UV-Vis and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and understanding the electronic transitions and vibrational modes of a molecule.

For related benzofurazan derivatives such as 4-chloro-7-nitrobenzofurazan (B127121), DFT has been successfully used to calculate and assign vibrational frequencies (FTIR) and to correlate experimental UV-Vis spectra with HOMO-LUMO transitions. researchgate.net TD-DFT calculations on other benzofuran (B130515) systems have confirmed that the main absorption bands in their UV-Vis spectra correspond primarily to HOMO-LUMO excitations, which often involve intramolecular charge transfer (ICT). researchgate.net While specific predicted spectra for Benzofurazan, 4-nitro-7-(phenylthio)- are not detailed in the available literature, the established methodologies suggest that its absorption spectrum would be dominated by transitions involving the nitro and phenylthio substituents, leading to charge transfer bands characteristic of such donor-acceptor systems.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. bris.ac.ukjipbs.com These models often use descriptors derived from computational chemistry, such as those obtained from DFT calculations.

For the broader class of 4-X-7-nitrobenzofurazans, relationships have been developed to rationalize their reactivity. researchgate.net For example, the electrophilicity index (ω), a descriptor calculated from HOMO and LUMO energies, has been used to quantify the electrophilic character of these compounds. researchgate.net This index can be correlated with experimental kinetic data for their reactions with nucleophiles. Furthermore, a good correlation has been found between the calculated electrophilicity index and empirical Hammett constants (σ), providing a robust model to predict reactivity based on substituent effects. researchgate.net Such QSPR models are valuable for screening new derivatives and prioritizing synthetic efforts toward compounds with desired properties. bris.ac.uk

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. This provides a detailed mechanistic understanding of the reaction pathway.

A key reaction of Benzofurazan, 4-nitro-7-(phenylthio)- is the reduction of its nitro group. nih.gov Experimental electrochemical studies have shown that this process involves multiple electron and proton transfer steps, ultimately leading to the formation of 4-(phenylthio)benzene-1,2,3-triamine. nih.gov

Reaction pathway modeling using computational methods could be applied to:

Identify Intermediates: Determine the structure of transient species formed during the multi-step reduction of the nitro group.

Calculate Activation Energies: By locating the transition state for each step, the energy barrier (activation energy) can be calculated, providing insights into the reaction kinetics.

Analyze Reaction Mechanisms: Computational analysis can help confirm the proposed mechanism, such as how the initial one-electron reduction enhances the molecule's electrophilicity and susceptibility to further reaction. nih.gov

While detailed transition state analyses for Benzofurazan, 4-nitro-7-(phenylthio)- are not extensively reported, the combination of experimental electrochemistry and computational analysis strongly supports a mechanism where the nitro group is the initial site of reduction, triggering the compound's subsequent chemical and biological activity. nih.gov

Solvation Models and Environmental Effects on Electronic Structure

The surrounding solvent environment can significantly influence the electronic structure and photophysical properties of molecules like Benzofurazan, 4-nitro-7-(phenylthio)-, a phenomenon known as solvatochromism. Computational and theoretical studies employ various solvation models to simulate these environmental effects, providing insights into how solute-solvent interactions modulate the molecule's behavior. These models range from implicit continuum models to explicit solvent models, each offering a different level of detail and computational cost.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM), are widely used to study the effect of bulk solvent properties on the electronic structure of a solute. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electronic structure of the solute is polarized by the surrounding medium. Time-dependent density functional theory (TD-DFT) calculations are often coupled with implicit solvation models to predict the absorption and emission spectra of molecules in different solvents.

For instance, studies on related nitro-substituted compounds have utilized the integral equation formalism polarizable continuum model (IEFPCM) to investigate solvent effects. This method allows for the calculation of spectral properties in various solvents by considering their dielectric constants. Such calculations can reveal trends in how solvent polarity affects the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption wavelengths.

Explicit Solvation Models:

Explicit solvation models provide a more detailed picture by considering individual solvent molecules and their specific interactions with the solute. These models are computationally more demanding but can capture effects like hydrogen bonding, which are crucial in protic solvents. Quantum mechanics/molecular mechanics (QM/MM) methods are a common approach where the solute is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field.

Environmental Effects on Electronic Properties:

The electronic properties of Benzofurazan, 4-nitro-7-(phenylthio)- and related compounds are sensitive to the solvent's polarity and hydrogen-bonding capability. For example, in a study of 4-hydroxy-7-nitrobenzofurazan, the absorption spectrum was recorded in 23 different solvents, revealing a significant solvatochromic effect. rsc.org The analysis of this data using the Taft and Kamlet treatment demonstrated that in aprotic media, the solvatochromic behavior is characteristic of the 7-nitrobenzofurazan series, while in protic media, hydrogen bonding drastically affects the UV-VIS spectrum. rsc.org

Computational studies on 4-substituted-7-nitrobenzofurazans have shown that the HOMO and LUMO energy levels, as well as the electrophilicity index, can be determined using DFT calculations. researchgate.netsemanticscholar.org These parameters are crucial for understanding the reactivity and electronic transitions of the molecule. The solvent environment can modulate these values, thereby influencing the molecule's chemical behavior and spectral properties.

Detailed Research Findings:

A computational investigation into the electronic properties of 7-nitro-4-(phenylthio)benzofurazan and its analogues has provided valuable data on their electron affinity and charge distribution. These findings are summarized in the following table:

| Compound | Electron Affinity (kcal/mol) | Charge on NO2 Group | N-O Bond Length (Å) |

|---|---|---|---|

| Benzofurazan, 4-nitro-7-(phenylthio)- | 95.6 | -0.45 | 1.23 |

| 4-(4-chlorophenylthio)-7-nitrobenzofurazan | 92.2 | -0.46 | 1.23 |

| 4-(4-methoxyphenylthio)-7-nitrobenzofurazan | 97.9 | -0.45 | 1.23 |

These computational results indicate that the added electron in the radical anion of these compounds localizes to the 7-nitro substituent. This localization is a key factor in their redox behavior.

Furthermore, DFT calculations on similar 4-morpholino-7-nitrobenzofurazan have been performed in different solvents to determine the most stable geometry. The total energy and dipole moment were calculated in both the gas phase and in water, showing the influence of the solvent on these fundamental electronic properties.

| Solvent | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 6-31+g(d,p) | -906.8193 | 11.23 |

| Water | 6-31+g(d,p) | -906.8428 | 13.73 |

| Gas Phase | LanL2DZ | -906.6261 | 12.54 |

| Water | LanL2DZ | -906.6489 | 15.24 |

The data clearly shows that moving from the gas phase to a polar solvent like water leads to a stabilization of the molecule (lower total energy) and an increase in its dipole moment, indicating a greater charge separation in the presence of the solvent. nih.gov

Advanced Benzofurazan Derivatives and Their Chemical Properties

Design Principles for Modifying the 4-Nitro-7-(phenylthio)benzofurazan Scaffold

The modification of the 4-nitro-7-(phenylthio)benzofurazan scaffold is guided by several key chemical principles aimed at fine-tuning its molecular properties for specific applications. The inherent structure of the molecule, featuring an electron-withdrawing nitro group and a sulfur-linked phenyl group on the benzofurazan (B1196253) core, makes it a prime candidate for systematic chemical alteration.

Core design principles include:

Modulation of Electronic Properties : The primary strategy involves altering the electronic nature of the substituents. Replacing the phenylthio group with stronger electron-donating groups or modifying the powerfully electron-withdrawing nitro group can significantly alter the molecule's intramolecular charge-transfer (ICT) characteristics. This directly influences its color, fluorescence, and reactivity. nih.gov

Tuning Photophysical Behavior : For applications in fluorescence imaging and sensing, modifications are designed to control the fluorescence quantum yield (Φf) and emission wavelength. A key principle is managing the energy gap between the first (S1) and second (S2) excited singlet states. A larger energy gap between these states tends to decrease the rate of non-radiative decay processes, resulting in enhanced fluorescence intensity. rsc.orgpsu.edu

Control of Reactivity and Redox Potential : The parent compound is known to be a potent generator of reactive oxygen species (ROS) through redox cycling. nih.govnih.gov Design principles may aim to either enhance this activity for therapeutic purposes or suppress it to create stable fluorescent probes. The electrophilicity of the benzofurazan ring, which is enhanced by the nitro group, can be moderated by changing the substituents, thereby controlling its susceptibility to nucleophilic attack. nih.govnih.gov

Synthesis of Novel Benzofurazan Analogues with Varied Substituents

The synthesis of novel analogues based on the benzofurazan scaffold is typically achieved through nucleophilic aromatic substitution on a suitable precursor, followed by modifications of the existing functional groups. arkat-usa.org

The most common precursor for introducing a variety of substituents at the 4-position is 4-chloro-7-nitrobenzofurazan (B127121), also known as NBD-chloride. arkat-usa.orgmdpi.com The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. To synthesize analogues of 4-nitro-7-(phenylthio)benzofurazan with different thio-groups, NBD-chloride is reacted with a range of aryl or alkyl thiols (R-SH). This reaction proceeds readily, often in the presence of a base to deprotonate the thiol, forming the corresponding 4-thioether-7-nitrobenzofurazan derivative.

Table 1: Synthesis of Thioether Derivatives from NBD-Chloride

| Thiol Nucleophile (R-SH) | Resulting Substituent (-SR) | General Conditions |

| Thiophenol (C₆H₅SH) | Phenylthio (-SPh) | Base (e.g., NaHCO₃), Solvent (e.g., Methanol, Acetonitrile) |

| Methanethiol (CH₃SH) | Methylthio (-SMe) | Base, Solvent |

| Cysteine | Cysteine residue | Aqueous buffer, room temperature |

The nitro group is a versatile functional group that can be chemically transformed to dramatically alter the molecule's properties. The most significant modification is its reduction to an amine (aniline derivative). This conversion transforms a potent electron-withdrawing group into an electron-donating group, fundamentally changing the electronic structure of the molecule. youtube.com

Common methods for this reduction include:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd-C). youtube.com This method is highly efficient but may also reduce other sensitive functional groups in the molecule. youtube.com

Metal-Acid Reduction : A classic and often milder method involves using a metal, such as iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl). youtube.comyoutube.com This approach offers greater selectivity for the nitro group in the presence of other reducible moieties. youtube.com

The resulting 4-amino-7-(phenylthio)benzofurazan is a valuable intermediate that can be further functionalized at the amino group.

Impact of Substituent Variation on Electronic Structure and Photophysical Properties

The electronic and photophysical properties of benzofurazan derivatives are highly sensitive to the nature of their substituents. The interplay between electron-donating and electron-withdrawing groups governs their absorption and emission characteristics.

Electronic Structure : The 4-nitro-7-(phenylthio)benzofurazan scaffold has strong "push-pull" character, where the nitro group acts as an electron acceptor and the phenylthio group as a mild donor. Reducing the nitro group to an amine (-NH₂) installs a strong electron-donating group, significantly altering the intramolecular charge transfer (ICT) dynamics.

Photophysical Properties : Substituents have a profound effect on fluorescence. Studies on substituted benzofurazans show that the fluorescence quantum yield (Φf) is strongly correlated with the energy gap (ΔE) between the S₁ and S₂ excited states. rsc.orgpsu.edu

High Fluorescence : Substituents that lead to a larger separation between the S₁ and S₂ states tend to decrease the probability of non-radiative decay pathways (like photoreactions), resulting in higher fluorescence quantum yields. rsc.orgpsu.edu For example, amino-substituted benzofurazans are often highly fluorescent. arkat-usa.org

Low Fluorescence : Conversely, when the S₁ and S₂ states are close in energy, the molecule is more likely to undergo a photoreaction from the excited state, leading to weak or no fluorescence. rsc.org The parent 4-nitro-7-substituted benzofurazans often exhibit low fluorescence for this reason.

Table 2: Effect of Substituent Variation on Photophysical Properties

| Position | Substituent | Electronic Nature | Impact on Absorption (λmax) | Impact on Fluorescence | Reference |

| 7 | Nitro (-NO₂) | Strong Electron-Withdrawing | Red-shifted | Often quenched or weak | psu.edu |

| 4 | Phenylthio (-SPh) | Mild Electron-Donating | --- | --- | nih.gov |

| 7 | Amino (-NH₂) | Strong Electron-Donating | Blue-shifted vs. Nitro | Intense Fluorescence | arkat-usa.org |

| 4 | Amino (-NH₂) | Strong Electron-Donating | --- | Intense Fluorescence | arkat-usa.org |

| 5 | Dimethylamino (-NMe₂) | Strong Electron-Donating | --- | Strong, solvatochromic shift | psu.edu |

| 5 | Methoxy (-OMe) | Electron-Donating | --- | Moderate Fluorescence | psu.edu |

Comparative Analysis of Reactivity among Derivatives

The reactivity of the 4-nitro-7-(phenylthio)benzofurazan scaffold is dominated by its electrophilic character, which can be modulated by altering its substituents.

Parent Compound Reactivity : 4-nitro-7-(phenylthio)benzofurazan (NBF-SPh) is a highly reactive molecule. The strong electron-withdrawing nitro group, coupled with the inherent electrophilicity of the benzofurazan ring, makes it susceptible to nucleophilic attack. nih.gov Furthermore, it is a potent redox-cycling agent, capable of accepting electrons from cellular reductants and transferring them to molecular oxygen to produce superoxide (B77818) and hydrogen peroxide. nih.govnih.gov This reactivity is linked to its biological effects. Electrochemical analyses show that partial reduction of NBF-SPh can enhance its electrophilicity, contributing to its toxicity. nih.govnih.gov

Reactivity of Amino Derivatives : When the nitro group is reduced to an amine, the reactivity profile changes dramatically. The resulting 4-amino-7-(phenylthio)benzofurazan is significantly less electrophilic. The electron-donating amino group counteracts the electron-withdrawing nature of the benzofurazan ring, deactivating it towards nucleophilic attack and eliminating its capacity for the type of redox cycling seen with the nitro-analogue.

Analytical Methodologies in Chemical Research Utilizing Benzofurazan Derivatives

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of "Benzofurazan, 4-nitro-7-(phenylthio)-", ensuring the purity of synthesized batches and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzofurazan (B1196253) derivatives. For "Benzofurazan, 4-nitro-7-(phenylthio)-", reversed-phase HPLC is a suitable method. A C18 column is typically effective for the separation of such compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution can be employed to achieve optimal separation of the main compound from any impurities or starting materials.

Detection is commonly performed using a UV-Vis detector, as the nitroaromatic and benzofurazan ring systems provide strong chromophores. The intense color of NBD derivatives, ranging from yellow to red, allows for sensitive detection. mdpi.com The selection of an appropriate wavelength for detection is guided by the UV-Vis absorption spectrum of the compound, which for NBD derivatives typically shows two main absorption bands. mdpi.com For monitoring reaction progress, aliquots can be withdrawn from the reaction mixture at different time intervals, diluted, and injected into the HPLC system to quantify the consumption of reactants and the formation of the product.

While specific HPLC methods for "Benzofurazan, 4-nitro-7-(phenylthio)-" are not extensively detailed in the available literature, methods developed for structurally similar compounds, such as NBD-amino acid derivatives, can be adapted. For instance, the analysis of NBD derivatives of amino acids has been successfully carried out using reversed-phase HPLC with fluorescence detection. dojindo.comtcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of "Benzofurazan, 4-nitro-7-(phenylthio)-", provided the compound is sufficiently volatile and thermally stable. The electron ionization (EI) mass spectrum would provide valuable structural information. The fragmentation patterns of benzofuran (B130515) derivatives are influenced by the substituents on the ring system. For 3-aroylbenzofurans, for example, specific fragmentation pathways allow for the differentiation of regioisomers. researchgate.net

For "Benzofurazan, 4-nitro-7-(phenylthio)-", the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the nitro group (NO2), the phenylthio group (S-Ph), and cleavage of the furazan (B8792606) ring. Analysis of the isotopic pattern of the molecular ion cluster would confirm the presence of a sulfur atom. Collision-induced dissociation (CID) experiments on the molecular ion could be performed to further elucidate the structure and distinguish it from potential isomers. researchgate.net

Derivatization Reagents for Enhanced Chemical Detection

Benzofurazan derivatives are well-known for their application as derivatizing agents, imparting chromogenic and fluorogenic properties to otherwise difficult-to-detect analytes.

Mechanism of Chromogenic and Fluorogenic Derivatization

The principle behind the use of many benzofurazan derivatives as labeling reagents is the presence of a good leaving group, typically a halogen, at the 4-position, which is activated by the electron-withdrawing nitro group at the 7-position. Compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are classic examples. mdpi.comnih.gov These reagents are themselves non-fluorescent or weakly fluorescent. mdpi.com

The derivatization reaction is typically a nucleophilic aromatic substitution. mdpi.com Primary and secondary amines, as well as thiols, can act as nucleophiles, attacking the electron-deficient carbon at the 4-position and displacing the leaving group. mdpi.comnih.gov This reaction results in the formation of a highly colored and intensely fluorescent NBD-adduct. mdpi.com The resulting derivatives have strong absorption and fluorescence characteristics, enabling sensitive detection. nih.govrsc.org The significant change in photophysical properties upon reaction forms the basis for their use in analytical chemistry. nih.gov

The fluorescence of the resulting NBD-derivative is due to the intramolecular charge transfer character of the molecule, from the electron-donating amino or thioether group to the electron-withdrawing nitrobenzofurazan core.

Application in Detection of Non-biological Analytes (e.g., Thiols in Chemical Systems)

While "Benzofurazan, 4-nitro-7-(phenylthio)-" itself is not typically used as a primary derivatization reagent, its precursors like NBD-Cl and NBD-F are widely employed for the detection of thiols. The reaction of NBD-Cl with a thiol (R-SH) proceeds via a nucleophilic substitution of the chloride by the thiolate anion (R-S⁻). nih.gov This forms a stable thioether derivative which is fluorescent.

This principle is used for the quantification of thiols in various samples. For instance, a method for the determination of thiol compounds including glutathione, cysteine, and acetylcysteine involves derivatization with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) followed by HPLC with fluorescence detection. researchgate.net

Interestingly, "Benzofurazan, 4-nitro-7-(phenylthio)-" (NBF-SPh) itself is a product of such a derivatization. However, it is also a highly reactive molecule that can participate in toxic redox-cycling, generating reactive oxygen species (ROS). nih.gov This high reactivity, particularly its ability to be reduced, suggests that its interaction with thiols might not be limited to simple displacement reactions but could also involve redox processes.

Electrochemical Methods for Compound Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive compounds like "Benzofurazan, 4-nitro-7-(phenylthio)-".

Studies on "Benzofurazan, 4-nitro-7-(phenylthio)-" (NBF-SPh) using cyclic voltammetry have provided detailed insights into its electron transfer processes. nih.gov In N2-saturated phosphate (B84403) buffer, the cyclic voltammograms reveal several reduction peaks. nih.gov

One study identified a reversible one-electron transfer step at scan speeds of 25–400 mV/s, indicated by the presence of both cathodic and anodic peaks. nih.gov Subsequent reduction steps were found to be irreversible, showing only cathodic peaks. nih.gov The dependence of the peak potential on pH for the initial reduction step suggested the involvement of protons in the electron transfer process. nih.gov

Bulk electrolysis of NBF-SPh followed by mass spectrometry showed that the electrochemical reduction leads to the opening of the benzofurazan ring and the reduction of the nitro group to an amine. nih.gov Specifically, the starting material with a monoisotopic peak at m/z 274.028 was converted to 4-(phenylthio)benzene-1,2,3-triamine with a peak at m/z 232.090. nih.gov These electrochemical analyses are crucial in understanding the compound's mechanism of action, particularly its ability to generate ROS through redox cycling. nih.gov

Table of Electrochemical Data for Benzofurazan, 4-nitro-7-(phenylthio)-

| Parameter | Value/Observation | Reference |

| Cyclic Voltammetry (CV) | ||

| Peak 1a | Reversible electron transfer | nih.gov |

| Peaks 1b, 1c, 2a | Irreversible electron transfer | nih.gov |

| Scan Rate | 25–400 mV/s | nih.gov |

| pH Dependence of Peak Potential | Slope of -44.0 mV/pH (>pH 6.5), -66.1 mV/pH ( | nih.gov |

| Bulk Electrolysis Product | ||

| Starting Material (NBF-SPh) m/z | 274.028 | nih.gov |

| Final Product m/z | 232.090 (4-(phenylthio)benzene-1,2,3-triamine) | nih.gov |

Future Research Directions in Synthetic and Mechanistic Benzofurazan Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The conventional synthesis of many benzofurazan (B1196253) derivatives, including 4-nitro-7-(phenylthio)benzofurazan, often starts from 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). mdpi.com This precursor readily undergoes nucleophilic aromatic substitution with various amines and thiols. mdpi.comresearchgate.net While effective, future research should prioritize the development of synthetic strategies that are more efficient and adhere to the principles of green chemistry. nih.govresearchgate.net

Key areas for future investigation include:

Catalyst Development: Exploring the use of novel, eco-friendly catalysts, such as zirconium chloride or DABCO (1,4-diazabicyclo[2.2.2]octane), could enhance reaction rates and yields under milder conditions. researchgate.net

Solvent-Free Reactions: Implementing solvent-drop grinding or other solvent-free techniques can significantly reduce chemical waste and environmental impact, representing a major step towards sustainable synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of 4-nitro-7-(phenylthio)benzofurazan to a flow system could be a significant advancement.

Alternative Starting Materials: Research into alternative, more accessible, or renewable starting materials for constructing the benzofurazan core could reduce reliance on potentially hazardous precursors and streamline the synthetic pathway. nih.govrsc.org

Progress in these areas will not only make the synthesis of 4-nitro-7-(phenylthio)benzofurazan more economical and environmentally friendly but also facilitate the production of a wider range of derivatives for further study.

Exploration of New Chemical Transformations and Reactivity Patterns

While the nucleophilic substitution at the 4-position of the benzofurazan ring is well-established, the full reactive potential of compounds like 4-nitro-7-(phenylthio)benzofurazan remains to be explored. The presence of the nitro group and the unique electronic nature of the benzofurazan heterocycle suggest a rich and complex reactivity profile.

Future research should focus on:

Diels-Alder Reactions: Studies have shown that the five-membered ring of certain nitro-activated benzofurazans can act as a heterodiene in Diels-Alder reactions, a previously unrecognized reactivity pattern. rsc.orgrsc.org Further investigation into the dienophilic and heterodienic character of 4-nitro-7-(phenylthio)benzofurazan could unlock novel synthetic pathways to complex polycyclic systems.

Redox Chemistry: 4-Nitro-7-(phenylthio)benzofurazan is a potent generator of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide through redox-cycling. nih.govresearchgate.net A deeper mechanistic understanding of this process is crucial. Future work could explore controlling this redox activity through structural modification, potentially leading to the design of agents for targeted oxidative stress induction. Electrochemical analyses have shown that reduction of the nitro group and opening of the benzofurazan ring are key steps in its electrochemical behavior. nih.gov

Photochemistry: The fluorescent properties of benzofurazan derivatives are well-documented. mdpi.comrsc.org The photochemical reactivity of 4-nitro-7-(phenylthio)benzofurazan, however, is an area that warrants exploration. Investigating its behavior upon exposure to light could reveal new transformations and applications in areas like photoredox catalysis or photo-controlled release systems.

| Property | Value |

|---|---|

| IUPAC Name | 7-nitro-4-phenylsulfanyl-2,1,3-benzoxadiazole |

| Synonym | NBF-SPh |

| CAS Number | 16322-23-9 |

| Molecular Formula | C12H7N3O3S |

| Molecular Weight | 273.27 g/mol |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of complex molecules. For 4-nitro-7-(phenylthio)benzofurazan, computational methods have already suggested that its partial reduction enhances electrophilicity. nih.gov The future of research in this area lies in the application of more sophisticated and predictive modeling techniques.

Future directions include:

Free Energy Perturbation (FEP): FEP is a rigorous, physics-based method for accurately calculating the free energy changes associated with molecular modifications. youtube.com Applying FEP+ technology could allow researchers to reliably predict how substitutions on the phenylthio group or modifications to the benzofurazan core would affect properties like redox potential, binding affinity to biological targets, and reaction kinetics.

Mechanism Elucidation: Advanced quantum mechanical calculations can be used to map out the detailed energy landscapes of potential reactions. This would be invaluable for understanding the novel reactivity patterns discussed previously, such as the mechanism of ROS generation or its participation in pericyclic reactions.

In Silico Design of Derivatives: By combining computational screening with property prediction, new derivatives of 4-nitro-7-(phenylthio)benzofurazan with tailored characteristics can be designed in silico. This predictive-first approach can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process for new materials or therapeutic agents. youtube.com

| Derivative Modification | Predicted Property (Example: Redox Potential) | Predicted Outcome |

|---|---|---|

| Addition of electron-donating group to phenyl ring | Lowered | Faster oxidation, potentially enhanced ROS generation |

| Addition of electron-withdrawing group to phenyl ring | Increased | Slower oxidation, potentially attenuated ROS generation |

| Replacement of sulfur with selenium | Altered | Modified redox cycling and potential for new reactivity |

| Isosteric replacement in the furazan (B8792606) ring | Significantly altered | Changes in electronic structure and material properties |

Integration of Benzofurazan Compounds into Novel Materials with Tailored Chemical Properties

The unique combination of redox activity and fluorescence makes 4-nitro-7-(phenylthio)benzofurazan and related compounds highly attractive building blocks for advanced materials. mdpi.comnih.gov Research has already demonstrated the immobilization of benzofurazan derivatives on mesoporous silica (B1680970) to create hybrid biomaterials. mdpi.com

Future research should aim to integrate 4-nitro-7-(phenylthio)benzofurazan into a broader range of materials systems: